molecular formula C12H24N2O3 B1403519 cis-1-Boc-4-methylamino-3-methoxypiperidine CAS No. 1419101-07-7

cis-1-Boc-4-methylamino-3-methoxypiperidine

Katalognummer: B1403519
CAS-Nummer: 1419101-07-7
Molekulargewicht: 244.33 g/mol
InChI-Schlüssel: HOLKRUPPRSGRHS-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-1-Boc-4-methylamino-3-methoxypiperidine is a sophisticated chiral piperidine derivative designed for advanced pharmaceutical research and drug discovery. This compound serves as a versatile synthetic building block, with its tert-butoxycarbonyl (Boc) group protecting the secondary amine, allowing for selective functionalization at other reactive sites, such as the 4-methylamino and 3-methoxy groups, during multi-step synthetic sequences . Piperidine scaffolds are pivotal structural motifs in medicinal chemistry, found in a wide array of therapeutic agents targeting conditions including central nervous system (CNS) disorders, cancer, and inflammatory diseases . The specific cis- relative stereochemistry of the substituents on the piperidine ring is critical, as it defines the molecule's three-dimensional shape and can significantly influence its binding affinity and selectivity towards biological targets . Researchers utilize this chiral intermediate in the synthesis of complex molecules to explore new chemical space and develop potential drug candidates. The product is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

IUPAC Name

tert-butyl (3R,4S)-3-methoxy-4-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-7-6-9(13-4)10(8-14)16-5/h9-10,13H,6-8H2,1-5H3/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLKRUPPRSGRHS-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)OC)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reduction of Pyridine Precursors

A common route starts from appropriately substituted pyridine derivatives, which undergo catalytic hydrogenation or chemical reduction to yield the corresponding piperidine:

  • Starting Material: 3-methoxypyridine or related derivatives.
  • Reduction: Catalytic hydrogenation using Raney Nickel or palladium catalysts under mild conditions.
  • Stereocontrol: Achieved by choice of catalyst and reaction conditions to favor the cis-isomer.

This approach benefits from the availability of pyridine precursors and the ability to introduce substituents prior to ring reduction.

Cyclization of Functionalized Precursors

Intramolecular cyclization strategies involve:

These methods allow for the introduction of the methylamino and methoxy groups with stereochemical control.

Reductive Amination of Piperidone Intermediates

A key step in the synthesis involves reductive amination of Boc-protected piperidone intermediates:

  • Starting Intermediate: N-Boc-3-piperidone or N-Boc-4-piperidone derivatives.
  • Amine Source: Methylamine or 2-methoxyethylamine for introducing the methylamino and methoxy substituents.
  • Reducing Agent: Sodium borohydride or catalytic hydrogenation.

This method is efficient for selective functionalization at the 4-position with methylamino substituent while preserving the Boc protection at nitrogen.

Synthesis of N-Boc-3-piperidone Intermediate

The synthesis of the key intermediate N-Boc-3-piperidone is well-documented and involves:

Step Reaction Description Key Reagents and Conditions Yield (%) Notes
1 Quaternization: 3-hydroxypyridine + benzyl bromide → N-benzyl-3-hydroxypyridine salt Ethanol, cooled <5 °C, stirred overnight 90 Easy filtration and isolation
2 Reduction: N-benzyl-3-hydroxypyridine salt + NaBH4 → N-benzyl-3-hydroxypiperidine Ethanol, 0 °C, overnight 80 Controlled addition of NaBH4
3 Boc Protection: N-benzyl-3-hydroxypiperidine + di-tert-butyl dicarbonate Pd/C catalyst, hydrogen atmosphere High Efficient Boc protection
4 Oxidation: N-Boc-3-hydroxypiperidine + DMSO/oxalyl chloride → N-Boc-3-piperidone Organic base, low temperature >42 High purity (>98%)

This route is advantageous due to shorter synthesis, easier purification, and reduced environmental impact compared to older methods.

Palladium-Catalyzed Cross-Coupling and Hydrogenation Cascade

Advanced methods include:

This multi-step, one-pot approach allows for efficient, stereoselective synthesis of complex substituted piperidines including this compound.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Reduction of Pyridine Derivatives Catalytic hydrogenation of substituted pyridines Simple starting materials, stereocontrol possible Requires optimization for cis-selectivity
Cyclization of Functionalized Precursors Intramolecular aza-Michael, reductive cyclization Enantioselective, versatile substitutions Multi-step, sensitive to reaction conditions
Reductive Amination of Piperidones Functionalization of Boc-piperidones with amines High selectivity, mild conditions Requires preparation of piperidone intermediate
Palladium-Catalyzed Cross-Coupling + Hydrogenation One-pot Suzuki coupling and reduction cascade Efficient, scalable, stereoselective Requires Pd catalysts and boronic acid derivatives
N-Boc-3-piperidone Synthesis via Benzyl Pyridine Salt Stepwise synthesis with high yield and purity Short route, easy purification Multi-step, requires careful control of conditions

Research Findings and Optimization Notes

  • Catalyst Choice: Raney-Ni and Pd/C are preferred for hydrogenation steps due to their activity and selectivity toward cis-isomers.
  • Reaction Conditions: Mild temperatures and controlled reagent addition improve stereoselectivity and yield.
  • Solvent Effects: Ethanol and ethyl acetate are commonly used solvents for reductions and extractions, facilitating purification.
  • Protecting Group Stability: Boc group remains stable under hydrogenation and reductive amination conditions, enabling selective functionalization.
  • Scale-up Considerations: Cesium carbonate and TBAF bases are effective for cyclization but may pose solubility challenges at scale.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: cis-1-Boc-4-methylamino-3-methoxypiperidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Cis-1-Boc-4-methylamino-3-methoxypiperidine has been studied for its antibacterial activity against both Gram-positive and Gram-negative bacteria. Research indicates that compounds in this class can be effective against resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and other difficult-to-treat pathogens. The underlying mechanism involves the inhibition of bacterial cell wall synthesis, making these compounds valuable candidates for new antibiotic therapies .

Antiviral Activity

In addition to antibacterial properties, derivatives of this compound have shown promise as antiviral agents. For instance, studies have highlighted the effectiveness of piperidine-based compounds in inhibiting HIV reverse transcriptase, leading to their potential use in treating HIV infections. The structural modifications in this compound enhance its potency against viral replication .

Enzyme Inhibition Studies

Recent investigations into the enzyme inhibition capabilities of this compound have revealed its potential as an α-glucosidase inhibitor. This property is particularly relevant for the management of diabetes, as α-glucosidase inhibitors slow carbohydrate absorption in the intestine, thereby controlling blood sugar levels .

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between this compound and its biological targets. These studies provide insights into the compound's efficacy and help optimize its structure for improved activity against specific enzymes or receptors involved in disease pathways .

Clinical Trials on Antibacterial Efficacy

A clinical trial evaluated the safety and efficacy of a related piperidine compound derived from this compound in treating bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among participants, showcasing the potential for this compound class in clinical settings .

Development of Antiviral Therapies

Another study focused on the development of antiviral therapies utilizing derivatives of this compound against HIV. The findings demonstrated that certain modifications enhanced antiviral activity significantly compared to existing treatments, suggesting a promising avenue for future drug development .

Wirkmechanismus

The mechanism of action of cis-1-Boc-4-methylamino-3-methoxypiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. Detailed studies are required to elucidate the precise mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects

  • Hydroxyl vs.
  • Amino vs. Methylamino (Position 4): The methylamino group in the target compound introduces steric bulk compared to the amino group in Cis-4-amino-1-Boc-3-methoxy-piperidine, which may alter nucleophilicity and reactivity in coupling reactions .

Physicochemical Properties

  • Boiling Point: The methoxy analog (Cis-4-amino-1-Boc-3-methoxy-piperidine) has a documented boiling point of 306.2±42.0°C, suggesting moderate thermal stability. The target compound’s methylamino group may further influence this property due to increased molecular interactions .
  • Acid-Base Behavior: The carboxylic acid substituent in CIS-1-N-BOC-3-METHYL-PIPERIDINE-4-CARBOXYLIC ACID introduces a strong acidic proton (pKa ~4-5), contrasting with the weakly basic methylamino group (pKa ~10-11) in the target compound .

Biologische Aktivität

cis-1-Boc-4-methylamino-3-methoxypiperidine is a piperidine derivative that has garnered attention for its biological activity, particularly as an inhibitor of monoamine oxidase (MAO) enzymes. This article explores its synthesis, biological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

Chemical Properties:

  • Molecular Formula: C₁₁H₂₂N₂O₃
  • Molecular Weight: Approximately 230.30 g/mol
  • Structural Features: The compound features a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a methylamino group at the fourth position, and a methoxy group at the third position of the piperidine ring.

Synthesis Overview:
The synthesis of this compound typically involves several key steps:

  • Formation of the Piperidine Ring: Cyclization reactions using appropriate precursors.
  • Boc Group Introduction: Utilization of di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
  • Substitution Reactions: Introduction of methylamino and methoxy groups via nucleophilic substitution.

Biological Activity

Inhibition of Monoamine Oxidase:
Research indicates that this compound exhibits significant inhibitory activity against MAO-A, with selectivity over MAO-B. This selectivity is crucial as it may have implications for treating mood disorders and other neurological conditions by increasing levels of neurotransmitters such as serotonin and norepinephrine in the brain.

Potential Therapeutic Applications:
Given its MAO-A inhibitory activity, this compound may be explored for:

  • Treatment of depression and anxiety disorders.
  • Neuroprotective effects in neurodegenerative diseases.

The mechanism of action for this compound involves binding to MAO-A, which modulates its enzymatic activity. The unique spatial configuration and size of the compound prevent effective binding to MAO-B, highlighting its selectivity among piperidine derivatives .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivitySelectivity
This compoundStructureMAO-A InhibitorHigh
cis-1-Boc-4-amino-3-methoxypiperidineStructureLess potent than methylamino variantModerate
trans-1-Boc-4-methylamino-3-methoxypiperidineStructureSimilar activity but different stereochemistryLow

Case Studies

Recent studies have highlighted the potential applications of this compound:

  • Study on Neurotransmitter Modulation:
    • A study indicated that this compound could effectively increase serotonin levels in animal models, suggesting its potential use in treating depression .
  • Research on Selective MAO-A Inhibition:
    • Another investigation demonstrated that this compound selectively inhibited MAO-A without affecting MAO-B, confirming its therapeutic potential for mood disorders.
  • Synthesis and Characterization Studies:
    • Research detailing the synthetic route to this compound reported a total yield of 26% with an enantiomeric excess (ee) greater than 98%, showcasing its feasibility for pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing cis-1-Boc-4-methylamino-3-methoxypiperidine with high stereochemical purity?

  • Methodological Answer : Synthesis typically involves Boc protection of the piperidine nitrogen, regioselective methylation of the 4-amino group, and methoxy substitution at the 3-position. Key steps include:

  • Stereocontrol : Use of chiral auxiliaries or asymmetric catalysis to enforce cis-configuration .
  • Purification : Column chromatography (e.g., silica gel, eluent: EtOAc/hexane) followed by recrystallization to isolate the cis-isomer .
  • Validation : Confirm stereochemistry via 1H^1H-NMR coupling constants and NOESY experiments .

Q. How can researchers validate the structural integrity of cis-1-Boc-4-methylamino-3-methoxypiperidine post-synthesis?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and Boc-group integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C14H27N2O3C_{14}H_{27}N_2O_3) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios (±0.3% tolerance) .

Q. What are the recommended analytical methods for assessing purity in preclinical studies?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm); optimize mobile phase (e.g., acetonitrile/water + 0.1% TFA) to resolve impurities .
  • Chiral Purity : Chiral HPLC or polarimetry to confirm enantiomeric excess (>98% for pharmacological applications) .
  • Reference Standards : Cross-check against certified reference materials (e.g., pharmacopeial grade) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in stability studies of cis-1-Boc-4-methylamino-3-methoxypiperidine under varying pH conditions?

  • Methodological Answer :

  • Experimental Design : Conduct accelerated stability studies (e.g., 40°C/75% RH, pH 1–10 buffers) and monitor degradation via LC-MS.
  • Data Interpretation : If Boc deprotection rates conflict across studies, verify hydrolysis kinetics using Arrhenius plots or DFT calculations to model transition states .
  • Mitigation : Stabilize with lyoprotectants (e.g., trehalose) for lyophilized formulations .

Q. What computational strategies are effective for predicting the stereochemical influence of the cis-configuration on bioactivity?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., σ1 receptor) to compare cis vs. trans conformer affinities .
  • Density Functional Theory (DFT) : Calculate energy barriers for isomer interconversion under physiological conditions .
  • Validation : Correlate computational predictions with in vitro assays (e.g., IC50_{50} values) .

Q. How should researchers address discrepancies in reported synthetic yields for cis-1-Boc-4-methylamino-3-methoxypiperidine?

  • Methodological Answer :

  • Root-Cause Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies.
  • DOE Optimization : Use factorial design to identify critical parameters (e.g., temperature, Boc-deprotection time) .
  • Reproducibility : Publish detailed protocols with kinetic data (e.g., time-yield curves) .

Q. What methodologies are recommended for tracking in situ Boc-deprotection intermediates during derivatization?

  • Methodological Answer :

  • Real-Time Monitoring : Use inline FTIR or Raman spectroscopy to detect carbonyl (C=O) stretching changes during deprotection .
  • Quenching Studies : Halt reactions at intervals and analyze intermediates via LC-MS/MS .
  • Kinetic Modeling : Apply pseudo-first-order rate equations to optimize reaction termination points .

Key Considerations for Methodological Rigor

  • Reproducibility : Document batch-specific variables (e.g., solvent lot, humidity) .
  • Ethical Data Reporting : Disclose all conflicting data (e.g., anomalous NMR shifts) with plausible explanations .
  • Peer Review : Submit raw spectra and chromatograms to repositories for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-1-Boc-4-methylamino-3-methoxypiperidine
Reactant of Route 2
Reactant of Route 2
cis-1-Boc-4-methylamino-3-methoxypiperidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.